7-Propyl spirolactone

Overview

Description

Synthesis Analysis

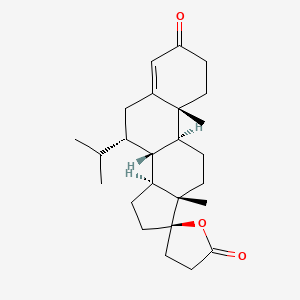

The synthesis of spirolactone-type diterpenoids, which includes 7-Propyl spirolactone, involves complex oxidation patterns and bond formations . There are two subtypes of these diterpenoids, spirolactone-type (7,20-lactone) and enmein-type (1,7-lactone) . Spirolactone-type diterpenoids have many modifiable sites, allowing for the linking of various substituents, suitable for further medicinal study .Molecular Structure Analysis

Spirolactone-type diterpenoids, including 7-Propyl spirolactone, have distinct chemical skeletons . They are characterized by their interesting molecular skeleton, complex oxidation patterns, and bond formation .Chemical Reactions Analysis

Spirolactone-type diterpenoids undergo various chemical reactions. For instance, they can be transformed into functionalized structures through photoinduced dearomatization . This process can be performed via either aerobic photocatalysis or anaerobic photooxidation .Scientific Research Applications

Overview of Spirolactones

Spirolactones, including 7-Propyl spirolactone, have garnered significant interest due to their presence as a structural core in numerous natural products and bioactive compounds. These compounds exhibit a range of pharmacological properties. Recent efforts focus on discovering new natural products containing the spirolactone framework and elucidating their potential bioactivities. Additionally, the medicinal relevance of spirolactones drives the design and development of innovative synthetic strategies, enabling the creation of complex and variably substituted products. The review by Quintavalla (2018) provides an extensive overview of recent advances in spirolactones, highlighting new compounds isolated from natural sources, determined bioactivity profiles, and innovative synthetic approaches, underscoring the pivotal role of spirolactones in medicinal chemistry (Quintavalla, 2018).

Spirolactones in Medical Applications

Spirolactones have been identified as critical components in the treatment of various medical conditions. For instance, they are recognized for their role in treating acute myocardial infarction (MI) and chronic heart failure. A systematic review by Ezekowitz and McAlister (2008) summarized the evidence on the efficacy of spirolactones like spironolactone in patients with left ventricular dysfunction. Their study demonstrated a reduction in all-cause mortality and an improvement in ejection fraction among patients, suggesting the significant therapeutic potential of spirolactones in cardiovascular health (Ezekowitz & McAlister, 2008).

Pharmacological Insights

Further exploring the pharmacological aspects, Khan (2021) highlighted that Spironolactone, a derivative of spirolactones, exhibits antiandrogenic activity due to its structural similarity to progesterone. This attribute allows it to be used off-label for hyperandrogenism and associated symptoms like hirsutism and acne. Additionally, the role of mineralocorticoid receptors in cognition and behavior opens up new possibilities for spironolactone as an anxiolytic in the future. However, it's essential to note that the sexual side effects of spironolactone, especially in males, continue to limit its various applications (Khan, 2021).

Safety And Hazards

Future Directions

Spirolactone-type diterpenoids, including 7-Propyl spirolactone, have attracted great interest from experts and scholars due to their unique molecular skeletons and promising bioactivities . They pose enormous potential to serve as promising candidates for drug development . The future research directions include the discovery of new natural products containing the spirolactone framework and the disclosure of the potential bioactivities of these chemical entities .

properties

IUPAC Name |

(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O3/c1-15(2)18-14-16-13-17(26)5-9-23(16,3)19-6-10-24(4)20(22(18)19)7-11-25(24)12-8-21(27)28-25/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMMPTDKHYFNQT-BTRFTSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997992 | |

| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Propyl spirolactone | |

CAS RN |

76676-33-0 | |

| Record name | 7-Propyl spirolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)

![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)